

2'-Amino-3,4-dimethoxy-trans-chalcone molecular weight and formula

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Compound of Interest

2'-Amino-3,4-dimethoxy-transchalcone

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In-Depth Technical Guide to 2'-Amino-3,4-dimethoxy-trans-chalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system. These compounds, both naturally occurring and synthetic, have garnered significant interest in the scientific community due to their wide array of biological activities. This guide focuses on a specific derivative, **2'-Amino-3,4-dimethoxy-trans-chalcone**, providing a comprehensive overview of its chemical properties, synthesis, and potential biological significance based on current research on related compounds.

Molecular Profile

The fundamental chemical and physical properties of **2'-Amino-3,4-dimethoxy-trans-chalcone** are summarized below.



Property	Value
Chemical Formula	C17H17NO3
Molecular Weight	283.32 g/mol
IUPAC Name	(E)-1-(2-aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Synonyms	2'-Amino-3,4-dimethoxychalcone
Appearance	Expected to be a crystalline solid
Solubility	Likely soluble in organic solvents like ethanol, DMSO, and acetone

Synthesis

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde derivative.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from the synthesis of structurally similar chalcones and can be applied to produce **2'-Amino-3,4-dimethoxy-trans-chalcone**.

Materials:

- 2'-Aminoacetophenone
- 3,4-Dimethoxybenzaldehyde
- Ethanol
- Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10-50%)
- Stirring apparatus
- Reaction vessel

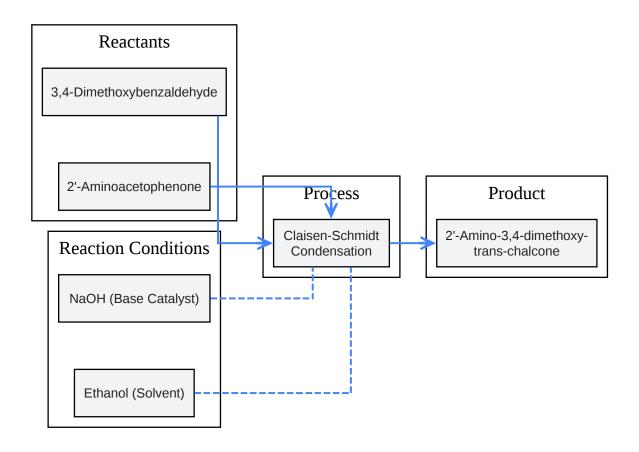


- Filtration apparatus
- Recrystallization solvent (e.g., ethanol)

Procedure:

- Dissolution: Dissolve equimolar amounts of 2'-aminoacetophenone and 3,4dimethoxybenzaldehyde in ethanol within a reaction vessel.
- Base Addition: While stirring the solution at room temperature, slowly add the aqueous sodium hydroxide solution. The base acts as a catalyst to facilitate the condensation reaction.
- Reaction: Continue stirring the mixture at room temperature for a period of 2 to 24 hours.
 The progress of the reaction can be monitored by thin-layer chromatography (TLC). The formation of a precipitate is often observed.
- Isolation: Once the reaction is complete, the solid product is collected by vacuum filtration.
- Washing: The collected solid is washed with cold water to remove any remaining NaOH and other water-soluble impurities.
- Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure **2'-Amino-3,4-dimethoxy-trans-chalcone**.





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Synthesis of 2'-Amino-3,4-dimethoxy-trans-chalcone

Potential Biological Activities and Signaling Pathways

While specific studies on **2'-Amino-3,4-dimethoxy-trans-chalcone** are limited, research on structurally related amino- and methoxy-substituted chalcones suggests several potential biological activities and mechanisms of action.

Anticancer Activity

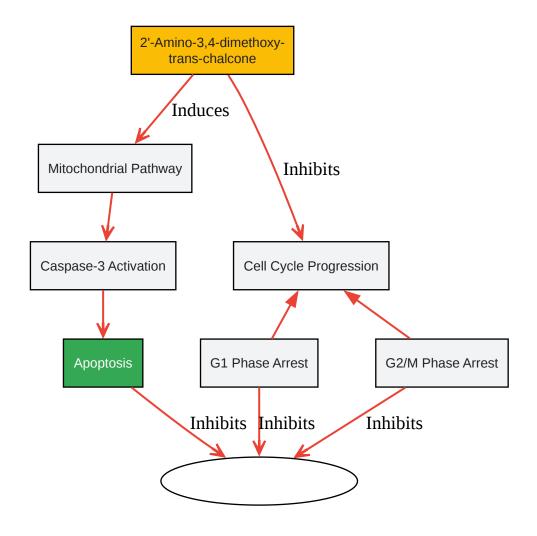
Chalcone derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

• Apoptosis Induction: Methoxy-substituted chalcones have been shown to induce apoptosis through the mitochondrial pathway. This involves the activation of caspase-3, a key



executioner caspase in the apoptotic cascade.

Cell Cycle Arrest: Certain chalcones can arrest the cell cycle at different phases, such as G1
or G2/M, thereby inhibiting cancer cell proliferation.



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Potential Anticancer Mechanisms of Action

Anti-inflammatory Activity

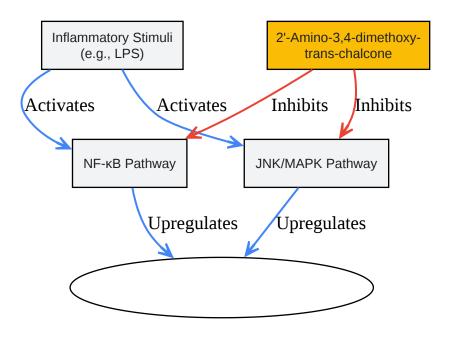
Chalcones are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways involved in the inflammatory response.

• NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Some chalcones have been shown to inhibit the activation of the NF-κB pathway, thereby reducing



the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.

 MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including JNK, is also implicated in inflammation. Certain chalcone derivatives can suppress the activation of these kinases.



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Potential Anti-inflammatory Signaling Pathways

Neuroprotective Effects

Emerging research suggests that certain chalcones may have neuroprotective properties, which could be relevant for the treatment of neurodegenerative diseases.

- Antioxidant Activity: The presence of methoxy and amino groups can contribute to the antioxidant properties of chalcones, allowing them to scavenge free radicals and reduce oxidative stress, a key factor in neuronal damage.
- Modulation of Neuroprotective Pathways: Chalcones have been implicated in the modulation of signaling pathways that promote neuronal survival, such as the Akt/GSK3β pathway, and in upregulating neuroprotective proteins.



Conclusion and Future Directions

2'-Amino-3,4-dimethoxy-trans-chalcone represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on related chalcone derivatives, this compound is likely to exhibit significant anticancer, anti-inflammatory, and potentially neuroprotective activities.

Future research should focus on the specific biological evaluation of **2'-Amino-3,4-dimethoxy-trans-chalcone** to confirm these predicted activities and to elucidate its precise mechanisms of action. In vitro studies on various cancer cell lines, inflammatory cell models, and neuronal cell cultures are warranted. Subsequent in vivo studies in animal models will be crucial to assess its efficacy and safety profile for potential clinical applications. The detailed structure-activity relationship studies of this and related chalcones will further guide the design and synthesis of more potent and selective drug candidates.

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